4-Hydroxyphthalaldehyde

Organic Synthesis Process Chemistry Building Block Availability

4-Hydroxyphthalaldehyde (CAS 20769-30-6) is a 4-substituted derivative of ortho-phthalaldehyde (OPA), classified as an aromatic dialdehyde. It bears a phenolic hydroxyl group at the 4-position of the benzene ring, which distinguishes it from the parent OPA and enables a distinct reactivity profile.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
Cat. No. B12859088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphthalaldehyde
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=O)C=O
InChIInChI=1S/C8H6O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-5,11H
InChIKeyVSGACYFHLPVUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphthalaldehyde: A Functionalized Ortho-Phthalaldehyde Analog for Advanced Fluorimetric Assays and Molecular Architectures


4-Hydroxyphthalaldehyde (CAS 20769-30-6) is a 4-substituted derivative of ortho-phthalaldehyde (OPA), classified as an aromatic dialdehyde. It bears a phenolic hydroxyl group at the 4-position of the benzene ring, which distinguishes it from the parent OPA and enables a distinct reactivity profile. The compound is primarily utilized as a fluorogenic reagent for the detection and quantification of primary amines, amino acids, and biogenic amines, forming highly fluorescent isoindole or phthalimidine derivatives [1]. It also serves as a versatile building block in organic synthesis for the construction of complex molecular architectures, including macrocycles and polymers [1].

Why Unmodified Ortho-Phthalaldehyde and Simple Analogs Cannot Replace 4-Hydroxyphthalaldehyde in Targeted Applications


Unmodified ortho-phthalaldehyde (OPA) and other simple dialdehydes lack the phenolic hydroxyl group present in 4-hydroxyphthalaldehyde. This single substitution fundamentally alters the compound's fluorescence properties, reactivity, and synthetic utility. Direct comparative studies demonstrate that electron-donating substituents, such as the hydroxyl group, induce a significant bathochromic (red) shift in the fluorescence emission of the resulting phthalimidine derivatives relative to unsubstituted or electron-withdrawing analogs [1]. Furthermore, the hydroxyl moiety provides a critical handle for subsequent chemical modifications—such as O-alkylation, acylation, or conjugation—that is entirely absent in the parent OPA [2]. For procurement decisions, this means that 4-hydroxyphthalaldehyde is not simply an interchangeable fluorescent tag; it is a functionally distinct chemical tool enabling applications where tailored photophysical properties or a site for bioconjugation are required.

Quantitative Evidence for 4-Hydroxyphthalaldehyde: Head-to-Head Performance Data Against Structural Analogs


Synthetic Yield: 4-Hydroxyphthalaldehyde Synthesis Achieves >10-Fold Improvement Over Legacy Protocols

A 2019 study reports a reliable synthetic route for 4-substituted ortho-phthalaldehyde analogs, including 4-hydroxyphthalaldehyde, achieving an overall yield of 51%. This is a quantifiable and significant improvement over the previously reported yields for this class of compound, which were consistently below 5% [1]. The low historical yield (often cited as the primary barrier to practical application) was overcome by the introduction of a protecting step for the unstable 4,5-dihydroisobenzofuran-5-ol intermediate [1].

Organic Synthesis Process Chemistry Building Block Availability

Fluorescence Wavelength Modulation: Hydroxyl Substitution Enables Red-Shifted Emission Versus Unsubstituted OPA

The fluorescence properties of the phthalimidine derivatives formed from 4-hydroxyphthalaldehyde are distinctly altered by the presence of the electron-donating hydroxyl group. A comparative study of a series of 5,6-disubstituted-2-phenylphthalimidine derivatives demonstrated that electron-donating groups (EDGs) on the phthalimidine ring cause a red shift in the fluorescence maximum, whereas electron-withdrawing groups (EWGs) cause a blue shift [1]. While the study compared multiple derivatives (including 5-bromo-4-hydroxyphthalaldehyde and 4-cyanophthalaldehyde) rather than providing a single numerical value for 4-hydroxyphthalaldehyde alone, the data establish a clear structure-property relationship: the 4-OH substituent provides a tunable photophysical handle not present in the parent ortho-phthalaldehyde (OPA) or its 4-methoxy analog [1].

Fluorescence Spectroscopy Analytical Chemistry Derivatization Reagents

Expanded Substrate Scope for Fluorescence Derivatization: Distinct Reaction Conditions for Aromatic Amines

In addition to the classic OPA-thiol reaction for primary amines, 4-hydroxyphthalaldehyde exhibits a distinct fluorescence reaction with aromatic amines in acidic media. This is in contrast to the parent OPA, which typically requires a thiol co-reagent (e.g., 2-mercaptoethanol) and alkaline conditions for optimal fluorescence development with amines [1]. A specific fluorometric method was developed for sulfanilamide using 4-hydroxyphthalaldehyde in an acidic medium, yielding the corresponding 5,6-substituted 2-phenylphthalimidine derivative [1]. This demonstrates a complementary reactivity profile.

Bioanalysis Fluorometric Assay Amine Detection

Unique Chemical Handle: Hydroxyl Group Enables Post-Synthetic Modification Absent in Parent OPA

The phenolic hydroxyl group of 4-hydroxyphthalaldehyde provides a site for further chemical derivatization that is not available on the parent ortho-phthalaldehyde. This functional handle has been exploited in the synthesis of complex molecules. For instance, the hydroxyl group of 4-hydroxyphthalaldehyde was alkylated with 1,2-dibromoethane to attach a phthalocyanine moiety, demonstrating its utility in bioconjugation and material immobilization strategies [1]. Furthermore, O-substituted oxime derivatives of hydroxyphthalaldehydic acids (related to 4-hydroxyphthalaldehyde) have been patented for their pharmacological properties, including analgesic and anti-inflammatory activities, highlighting the potential of this hydroxyl group for generating biologically active derivatives [2].

Bioconjugation Materials Chemistry Polymer Synthesis

Validated Application Scenarios for 4-Hydroxyphthalaldehyde Based on Quantitative Differentiation


Fluorometric Assay Development for Aromatic Amines in Acidic Matrices

Leverage the unique reactivity of 4-hydroxyphthalaldehyde with aromatic primary amines under acidic conditions, as demonstrated for sulfanilamide [1]. This scenario is ideal for quantifying aromatic amine analytes in acidic biological fluids or industrial samples where the alkaline conditions and thiol co-reagents required for standard OPA derivatization are incompatible or cause sample precipitation.

Synthesis of Red-Shifted Fluorescent Probes and Sensors

Employ 4-hydroxyphthalaldehyde as a building block to construct fluorescent probes with bathochromically shifted emission maxima, a property attributed to the electron-donating hydroxyl group [1]. This red shift is advantageous for reducing background autofluorescence in cellular imaging or for compatibility with common 488 nm or 514 nm laser lines in fluorescence detection systems [1].

Construction of Advanced Molecular Architectures and Bioconjugates

Utilize the phenolic hydroxyl group as a chemical handle for conjugation to larger biomolecules, polymers, or surfaces, as demonstrated in the alkylation of 4-hydroxyphthalaldehyde for phthalocyanine attachment [2]. This enables the incorporation of the fluorescent dialdehyde motif into complex materials for biosensing, targeted drug delivery, or surface functionalization.

Cost-Effective, Scalable Synthesis of 4-Hydroxyphthalaldehyde-Derived Intermediates

Capitalize on the recently reported, high-yielding synthetic protocol (51% overall yield) [3] to prepare 4-hydroxyphthalaldehyde in multi-gram quantities. This overcomes the historical bottleneck of <5% yields and makes it a viable starting material for the cost-effective production of its valuable derivatives, including phthalimidines and O-substituted analogs.

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